molecular formula C33H46BrP B3049104 Phosphonium, pentadecyltriphenyl-, bromide CAS No. 1944-80-5

Phosphonium, pentadecyltriphenyl-, bromide

Cat. No.: B3049104
CAS No.: 1944-80-5
M. Wt: 553.6 g/mol
InChI Key: RRHIUXFFPSVTOY-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonium, pentadecyltriphenyl-, bromide can be synthesized through the reaction of triphenylphosphine with pentadecyl bromide. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under reflux conditions . The reaction can be represented as follows:

PPh3+C15H31BrC15H31PPh3+Br\text{PPh}_3 + \text{C}_{15}\text{H}_{31}\text{Br} \rightarrow \text{C}_{15}\text{H}_{31}\text{PPh}_3^+\text{Br}^- PPh3​+C15​H31​Br→C15​H31​PPh3+​Br−

Industrial Production Methods

In industrial settings, the production of phosphonium salts often involves the use of microwave irradiation to accelerate the reaction. This method provides high yields and reduces reaction times significantly .

Chemical Reactions Analysis

Types of Reactions

Phosphonium, pentadecyltriphenyl-, bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.

    Solvents: Organic solvents like THF, dichloromethane, and acetonitrile are frequently used.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with hydroxide ions would yield pentadecyltriphenylphosphine oxide.

Mechanism of Action

The mechanism of action of phosphonium, pentadecyltriphenyl-, bromide involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the reaction rate. The compound’s lipophilic nature allows it to interact with cell membranes, making it useful in drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

  • Methyltriphenylphosphonium Bromide
  • Ethyltriphenylphosphonium Bromide
  • Butyltriphenylphosphonium Bromide
  • Benzyltriphenylphosphonium Bromide

Uniqueness

Phosphonium, pentadecyltriphenyl-, bromide is unique due to its long alkyl chain, which enhances its lipophilicity and ability to interact with biological membranes. This property makes it particularly useful in applications requiring membrane interaction, such as drug delivery .

Properties

IUPAC Name

pentadecyl(triphenyl)phosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H46P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-23-30-34(31-24-17-14-18-25-31,32-26-19-15-20-27-32)33-28-21-16-22-29-33;/h14-22,24-29H,2-13,23,30H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHIUXFFPSVTOY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H46BrP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439140
Record name Phosphonium, pentadecyltriphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1944-80-5
Record name Phosphonium, pentadecyltriphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere 1-bromopentadecane (6.5 g, 22.4 mmol) was treated with 5.87 g (22.4 mmol) of triphenylphosphine in 15 mL of acetonitrile and heated to 135° C. The reaction was monitored by TLC (salt formation, about 18 hours), and the mixture was dried under reduced pressure (24 hours) to ensure removal of traces of acetonitrile and provided 12.3 g of a colorless solid which was utilized in the next reaction without further purification.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
5.87 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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